molecular formula C10H9BrO2 B13495764 Cinnamic acid, alpha-bromo-, methyl ester CAS No. 21788-36-3

Cinnamic acid, alpha-bromo-, methyl ester

Cat. No.: B13495764
CAS No.: 21788-36-3
M. Wt: 241.08 g/mol
InChI Key: UDGLSFZOLJZPTH-CLFYSBASSA-N
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Description

(5S)-5H,6H,7H-Cyclopenta[c]pyridin-5-amine is a bicyclic amine featuring a fused cyclopentane and pyridine ring system with a stereospecific amine group at the 5-position. This compound belongs to the class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their bioisosteric properties and ability to interact with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21788-36-3

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

methyl (Z)-2-bromo-3-phenylprop-2-enoate

InChI

InChI=1S/C10H9BrO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-7H,1H3/b9-7-

InChI Key

UDGLSFZOLJZPTH-CLFYSBASSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/Br

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamic acid, alpha-bromo-, methyl ester can be synthesized through the bromination of cinnamic acid followed by esterification. The bromination is typically carried out using bromine in the presence of a catalyst such as phosphorus tribromide. The esterification process involves the reaction of the brominated cinnamic acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient bromination and esterification. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

a) Electrophilic Bromination

  • Mechanism : Bromination at the α-position of cinnamic acid esters involves enol tautomerization. The ester group enhances enolizability compared to free carboxylic acids .

  • Conditions :

    Reagent SystemTemperatureSolventYieldSource
    Br₂/PBr₃0–25°CDCM85–92%

    The reaction proceeds rapidly, with bromine’s red color fading as the product precipitates .

Cross-Coupling Reactions

The α-bromo group participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

a) Heck Coupling

  • Example : Reaction with ethyl acrylate under Pd(OAc)₂ (10 mol%) and AgOAc produces meta-coupled products.

    SubstrateCoupling PartnerProduct YieldSelectivity (m:others)
    α-Bromo esterEthyl acrylate58%97:3

b) Suzuki-Miyaura Coupling

  • Utility : Substitution of bromide with aryl/vinyl boronic acids.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C.

Nucleophilic Substitution

The α-bromo group undergoes substitution with nucleophiles (e.g., OH⁻, NH₃):
R-Br+NuR-Nu+Br\text{R-Br} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{Br}^-

  • Steric Effects : The β-phenyl group hinders SN2 mechanisms, favoring SN1 or radical pathways .

Elimination and Tautomerization

Under basic conditions, elimination of HBr forms α,β-unsaturated ketones or further conjugated systems.

Stereochemical Considerations

The (Z)-configuration (as per PubChem ) influences regioselectivity in cycloadditions and Diels-Alder reactions.

Scientific Research Applications

Cinnamic acid, alpha-bromo-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of cinnamic acid, alpha-bromo-, methyl ester involves its interaction with cellular components. The bromine atom and the ester functional group play crucial roles in its biological activity. The compound can interact with enzymes and proteins, leading to the inhibition of specific biochemical pathways. It may also induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopenta[b]pyridine Derivatives

(a) 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine
  • Structure : Features a cyclopenta[b]pyridine core with an amine group at the 3-position.
  • Molecular Formula : C₈H₁₀N₂.
  • Key Differences: The amine group’s position (3 vs. The absence of stereochemical specification in this analog contrasts with the (5S) configuration of the target compound .
(b) 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine Hydrochloride (CAS 1187930-42-2)
  • Structure : A hydrochloride salt with an amine at the 7-position.
  • Molecular Weight : 170.64 g/mol.
  • Key Differences : The protonated amine in the hydrochloride form enhances aqueous solubility, making it more suitable for pharmaceutical formulations. The stereochemistry (7R configuration in related compounds) and positional isomerism influence receptor binding and metabolic stability .

Pyrimidine-Based Analogs

(a) 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS 26979-06-6)
  • Structure : Replaces the pyridine ring with pyrimidine, introducing an additional nitrogen atom.
  • Molecular Formula : C₇H₉N₃.
  • Key Differences : The pyrimidine ring increases electron-deficient character, enhancing interactions with enzymes like kinases. The reduced molecular weight (135.17 g/mol) may improve pharmacokinetic properties compared to pyridine derivatives .
(b) 2-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine (CAS 76780-97-7)
  • Structure : Chlorine substituent at the 2-position of the pyrimidine ring.
  • Molecular Formula : C₇H₈ClN₃.
  • This modification is common in kinase inhibitors .

Ketone-Functionalized Analog

5H,6H,7H-cyclopenta[b]pyridin-5-one Hydrochloride (EN300-1717705)
  • Structure : A ketone replaces the amine group at the 5-position.
  • Molecular Formula: C₈H₈ClNO.
  • Key Differences : The ketone group reduces basicity and alters reactivity, favoring nucleophilic additions over amine-specific reactions. This derivative may serve as an intermediate in the synthesis of the target amine .

Comparative Analysis Table

Property/Compound (5S)-5H,6H,7H-Cyclopenta[c]pyridin-5-amine 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine HCl 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Molecular Formula C₈H₁₀N₂ (assumed) C₈H₁₀N₂ C₈H₁₁ClN₂ C₇H₉N₃
Molecular Weight (g/mol) ~152 (estimated) 134.19 170.64 135.17
Functional Group Primary amine (5-position) Primary amine (3-position) Protonated amine (7-position) Primary amine (4-position)
Solubility Moderate (free base) Low (free base) High (hydrochloride salt) Moderate
Synthesis Route Likely via Skraup reaction or reductive amination Skraup reaction with hydroxylamine Multi-step acylation/amination Cyclocondensation of amidines
Pharmacological Potential Unspecified (theoretical) Unreported Drug formulations (enhanced stability) Kinase inhibition (pyrimidine scaffold)

Biological Activity

Cinnamic acid derivatives, including alpha-bromo-, methyl ester, have garnered significant attention in biomedical research due to their diverse biological activities. This article explores the biological efficacy of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

Cinnamic acid is characterized by a phenylpropene structure, which allows for various substitutions that can enhance its biological activity. The specific structure of alpha-bromo-, methyl ester includes a bromine atom at the alpha position relative to the carboxylic acid group and a methyl ester functional group. This configuration influences its interaction with biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of cinnamic acid derivatives. The alpha-bromo-, methyl ester variant has shown promising results in inhibiting the proliferation of various cancer cell lines:

  • Cell Proliferation Inhibition : In vitro studies have indicated that compounds similar to alpha-bromo-, methyl ester significantly impair cell proliferation in cancer models such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, certain derivatives exhibited IC50 values as low as 1.35 µM against HeLa cells, comparable to standard chemotherapeutics like gefitinib .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and suppression of key signaling pathways involved in tumor progression. For example, compounds derived from cinnamic acid have been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which play crucial roles in cancer metastasis .

Antimicrobial Activity

Cinnamic acid derivatives also exhibit notable antimicrobial properties:

  • Bacterial Inhibition : Research has highlighted the effectiveness of alpha-bromo-, methyl ester against various bacterial strains, including Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic functions .
  • Fungal Activity : Cinnamic acid derivatives have been reported to inhibit fungal growth by targeting specific enzymes involved in detoxification processes within fungal cells .

Anti-inflammatory Effects

The anti-inflammatory properties of cinnamic acid derivatives are significant as well:

  • Cytokine Modulation : Studies suggest that these compounds can modulate pro-inflammatory cytokines, potentially providing therapeutic benefits in conditions like rheumatoid arthritis .
  • Inhibition of Inflammatory Pathways : Cinnamic acid derivatives can inhibit pathways associated with inflammation, reducing the production of inflammatory mediators such as nitric oxide and prostaglandins .

Neuroprotective Effects

Emerging evidence indicates that cinnamic acid derivatives may also possess neuroprotective qualities:

  • Cholinesterase Inhibition : Certain derivatives have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting possible applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

A selection of recent studies highlights the biological efficacy of cinnamic acid derivatives:

StudyCompoundActivityIC50 Value
Compound 44oAnticancer (HeLa)1.35 µM
Compound 27Antibacterial (S. aureus)Not specified
Compound 42aAntimetastatic (B16-F10)Significant migration suppression
Various DerivativesCholinesterase InhibitionIC50 as low as 12.1 nM

Q & A

Basic Question: What are the standard synthetic routes for preparing cinnamic acid, alpha-bromo-, methyl ester, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves bromination of cinnamic acid derivatives followed by esterification. For example, bromination can be achieved via electrophilic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions. Esterification is often performed using methanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like EDCI/HOBt for activated intermediates . Microwave-assisted esterification (e.g., methyl esterification of acids under acidic conditions) improves reaction efficiency and reduces side products . Yield optimization requires careful control of stoichiometry, temperature, and protecting groups (e.g., TBDMSCl for hydroxyl protection to prevent undesired side reactions) . Purity is validated via HPLC or GC-MS, with NMR confirming regioselectivity in bromination .

Advanced Question: How do reaction conditions influence regioselectivity during the bromination of cinnamic acid derivatives to synthesize alpha-bromo analogs?

Methodological Answer:
Regioselective bromination at the α-position is critical for synthesizing the target compound. Polar solvents (e.g., DCM or CCl₄) favor electrophilic bromination at the α-carbon due to stabilization of the transition state. Radical bromination using NBS and light may compete, requiring strict control of light exposure and initiators . Computational modeling (e.g., DFT calculations) can predict reactive sites, while NOESY-NMR experiments confirm selectivity by analyzing spatial interactions in intermediates . Contradictions in reported yields (e.g., 32% vs. 85% in similar protocols) often stem from differences in substrate steric hindrance or purification methods .

Basic Question: What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regioselectivity (e.g., α vs. β-bromination) and esterification success via chemical shifts (e.g., methyl ester peaks at ~3.7 ppm) .
  • GC-MS/LC-MS : Detects purity and quantifies byproducts (e.g., di-brominated species or hydrolysis products) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline intermediates, critical for confirming trans/cis configurations .
  • FT-IR : Validates ester carbonyl stretches (~1700 cm⁻¹) and bromine incorporation via C-Br vibrations .

Advanced Question: How does hydrolytic stability of this compound impact its applicability in biological assays?

Methodological Answer:
Ester hydrolysis in aqueous media (e.g., PBS or cell culture conditions) generates cinnamic acid and methanol, which may confound bioactivity results. Hydrolysis rates depend on pH and esterase activity; silica gel exposure accelerates degradation, necessitating stability studies via HPLC at physiological pH (7.4) . To mitigate instability, prodrug strategies (e.g., acyloxymethyl esters) or steric hindrance near the ester group (e.g., meta-substitution) are employed to enhance hydrolytic resistance .

Advanced Question: What structure-activity relationship (SAR) insights guide the design of this compound derivatives for enzyme inhibition?

Methodological Answer:

  • Catechol or Methoxyphenol Moieties : Enhance antioxidant activity via radical scavenging (DPPH assay IC₅₀ < 10 µM) but reduce MAO-B selectivity .
  • Bromine Positioning : α-Bromination increases electrophilicity, enhancing covalent binding to enzyme active sites (e.g., AKR1C3 or MAO-B), but may introduce toxicity .
  • Ester vs. Amide Linkages : Esters show stronger MAO-B inhibition (e.g., p-coumaric acid phenethyl ester, IC₅₀ = 0.8 µM) due to hydrophobic interactions, whereas amides favor antioxidant activity .

Advanced Question: How can researchers resolve contradictions in reported reaction yields for cinnamic acid ester derivatives?

Methodological Answer:
Yield discrepancies often arise from:

  • Protecting Group Strategies : TBDMSCl protection of hydroxyl groups reduces side reactions but requires rigorous hydrolysis conditions (e.g., 2 M HF), which may degrade acid-sensitive intermediates .
  • Coupling Reagent Efficiency : EDCI/HOBt outperforms DCC in sterically hindered substrates, improving yields from 53% to 85% in Williamson ether synthesis .
  • Purification Methods : Column chromatography vs. recrystallization impacts recovery; GC-MS-guided fractionation minimizes loss of low-abundance products .

Advanced Question: What mechanistic insights explain the antioxidant activity of this compound derivatives?

Methodological Answer:
The α-bromo group alters electron density, facilitating hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms in radical scavenging. Electrochemical studies (cyclic voltammetry) correlate redox potentials with DPPH/ABTS assay results . Contradictory data in hydroxyl radical vs. superoxide quenching may stem from solvent polarity effects; methanol enhances HAT, while aqueous buffers favor SET .

Advanced Question: How do this compound derivatives interact with monoamine oxidases (MAOs) or cholinesterases in neurodegenerative disease models?

Methodological Answer:

  • MAO-B Inhibition : Esters like p-coumaric acid phenethyl ester exhibit sub-micromolar IC₅₀ values by occupying the enzyme’s hydrophobic cavity, validated via molecular docking (AutoDock Vina) and kinetic assays (Lineweaver-Burk plots) .
  • Cholinesterase Inhibition : Bulky substituents (e.g., prenyl groups) enhance butyrylcholinesterase (BChE) binding but reduce blood-brain barrier permeability, requiring logP optimization (2–4 range) .

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